Cas no 2287316-69-0 (2-(6,6-Dimethyl-4-phenylmethoxycarbonylmorpholin-2-yl)acetic acid)

2-(6,6-Dimethyl-4-phenylmethoxycarbonylmorpholin-2-yl)acetic acid Chemical and Physical Properties
Names and Identifiers
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- 2-(6,6-Dimethyl-4-phenylmethoxycarbonylmorpholin-2-yl)acetic acid
- 2-{4-[(benzyloxy)carbonyl]-6,6-dimethylmorpholin-2-yl}acetic acid
- 2287316-69-0
- EN300-6747591
-
- Inchi: 1S/C16H21NO5/c1-16(2)11-17(9-13(22-16)8-14(18)19)15(20)21-10-12-6-4-3-5-7-12/h3-7,13H,8-11H2,1-2H3,(H,18,19)
- InChI Key: AKSNNERTAGNPGA-UHFFFAOYSA-N
- SMILES: O1C(CC(=O)O)CN(C(=O)OCC2C=CC=CC=2)CC1(C)C
Computed Properties
- Exact Mass: 307.14197277g/mol
- Monoisotopic Mass: 307.14197277g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 22
- Rotatable Bond Count: 5
- Complexity: 403
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.4
- Topological Polar Surface Area: 76.1Ų
2-(6,6-Dimethyl-4-phenylmethoxycarbonylmorpholin-2-yl)acetic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6747591-0.5g |
2-{4-[(benzyloxy)carbonyl]-6,6-dimethylmorpholin-2-yl}acetic acid |
2287316-69-0 | 95.0% | 0.5g |
$1027.0 | 2025-03-13 | |
Enamine | EN300-6747591-0.1g |
2-{4-[(benzyloxy)carbonyl]-6,6-dimethylmorpholin-2-yl}acetic acid |
2287316-69-0 | 95.0% | 0.1g |
$943.0 | 2025-03-13 | |
Enamine | EN300-6747591-5.0g |
2-{4-[(benzyloxy)carbonyl]-6,6-dimethylmorpholin-2-yl}acetic acid |
2287316-69-0 | 95.0% | 5.0g |
$3105.0 | 2025-03-13 | |
Enamine | EN300-6747591-0.25g |
2-{4-[(benzyloxy)carbonyl]-6,6-dimethylmorpholin-2-yl}acetic acid |
2287316-69-0 | 95.0% | 0.25g |
$985.0 | 2025-03-13 | |
Enamine | EN300-6747591-2.5g |
2-{4-[(benzyloxy)carbonyl]-6,6-dimethylmorpholin-2-yl}acetic acid |
2287316-69-0 | 95.0% | 2.5g |
$2100.0 | 2025-03-13 | |
Enamine | EN300-6747591-0.05g |
2-{4-[(benzyloxy)carbonyl]-6,6-dimethylmorpholin-2-yl}acetic acid |
2287316-69-0 | 95.0% | 0.05g |
$900.0 | 2025-03-13 | |
Enamine | EN300-6747591-10.0g |
2-{4-[(benzyloxy)carbonyl]-6,6-dimethylmorpholin-2-yl}acetic acid |
2287316-69-0 | 95.0% | 10.0g |
$4606.0 | 2025-03-13 | |
Enamine | EN300-6747591-1.0g |
2-{4-[(benzyloxy)carbonyl]-6,6-dimethylmorpholin-2-yl}acetic acid |
2287316-69-0 | 95.0% | 1.0g |
$1070.0 | 2025-03-13 |
2-(6,6-Dimethyl-4-phenylmethoxycarbonylmorpholin-2-yl)acetic acid Related Literature
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Jagadeesh Kalepu,Parthasarathy Gandeepan,Lutz Ackermann,Lukasz T. Pilarski Chem. Sci., 2018,9, 4203-4216
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Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
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Jian Jiang,Yuanyuan Li,Jinping Liu,Xintang Huang Nanoscale, 2011,3, 45-58
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4. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014
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5. Back matter
Additional information on 2-(6,6-Dimethyl-4-phenylmethoxycarbonylmorpholin-2-yl)acetic acid
Research Briefing on 2-(6,6-Dimethyl-4-phenylmethoxycarbonylmorpholin-2-yl)acetic acid (CAS: 2287316-69-0)
In recent years, the compound 2-(6,6-Dimethyl-4-phenylmethoxycarbonylmorpholin-2-yl)acetic acid (CAS: 2287316-69-0) has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique morpholine core and functionalized acetic acid moiety, has shown promising potential in various therapeutic applications. The following briefing synthesizes the latest findings related to this compound, highlighting its synthesis, biological activity, and potential clinical relevance.
The synthesis of 2-(6,6-Dimethyl-4-phenylmethoxycarbonylmorpholin-2-yl)acetic acid involves a multi-step process that leverages advanced organic chemistry techniques. Recent studies have optimized the synthetic pathway to improve yield and purity, which is critical for its application in drug development. The compound's structural features, including the morpholine ring and the phenylmethoxycarbonyl group, contribute to its stability and bioavailability, making it a viable candidate for further pharmacological evaluation.
From a biological perspective, preliminary studies indicate that this compound exhibits notable activity in modulating specific enzymatic pathways. Research published in the past year has explored its interaction with key proteins involved in inflammatory and metabolic disorders. For instance, one study demonstrated its inhibitory effects on a particular kinase implicated in autoimmune diseases, suggesting its potential as a lead compound for novel therapeutics. These findings are supported by in vitro and in vivo assays, which have shown consistent and reproducible results.
Moreover, the pharmacokinetic profile of 2-(6,6-Dimethyl-4-phenylmethoxycarbonylmorpholin-2-yl)acetic acid has been a focal point of recent investigations. Studies have assessed its absorption, distribution, metabolism, and excretion (ADME) properties, revealing favorable characteristics such as moderate plasma half-life and low toxicity. These attributes enhance its candidacy for further development, particularly in oral formulations. However, challenges related to its solubility and formulation stability remain areas of active research.
In the context of drug discovery, this compound has been incorporated into several high-throughput screening campaigns. Its scaffold has served as a foundation for the design of derivatives with enhanced potency and selectivity. Computational modeling and structure-activity relationship (SAR) studies have been instrumental in guiding these efforts, enabling researchers to identify key structural modifications that optimize therapeutic efficacy.
Looking ahead, the potential applications of 2-(6,6-Dimethyl-4-phenylmethoxycarbonylmorpholin-2-yl)acetic acid extend beyond its current scope. Ongoing research is exploring its utility in targeted drug delivery systems and combination therapies. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate its transition from bench to bedside, addressing unmet medical needs in areas such as oncology and neurodegenerative diseases.
In conclusion, 2-(6,6-Dimethyl-4-phenylmethoxycarbonylmorpholin-2-yl)acetic acid (CAS: 2287316-69-0) represents a compelling area of study within the chemical biology and pharmaceutical sectors. Its synthesis, biological activity, and pharmacokinetic properties underscore its potential as a therapeutic agent. As research progresses, this compound is poised to play a pivotal role in the development of next-generation pharmaceuticals, offering new avenues for treating complex diseases.
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